REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[S:13]1[CH2:17][CH2:16][NH:15][CH2:14]1>C(Cl)(Cl)Cl>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:4]([CH2:3][CH2:2][N:15]2[CH2:16][CH2:17][S:13][CH2:14]2)=[CH:5]1
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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BrCCC1=CNC2=CC=CC=C12
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Name
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|
Quantity
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2.38 g
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Type
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reactant
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Smiles
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S1CNCC1
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Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with dilute sulfuric acid (2×30 ml)
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Type
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TEMPERATURE
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Details
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while cooling with ice
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Type
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EXTRACTION
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Details
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extracted with ether (3×30 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated i
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Type
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CUSTOM
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Details
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and the residue was purified by flash chromatography with CHCl3/MeOH (20:1→4:1→MeOH)
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Name
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|
Type
|
|
Smiles
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N1C=C(C2=CC=CC=C12)CCN1CSCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |